molecular formula C17H28N2S B11490451 1-Decyl-3-phenylthiourea

1-Decyl-3-phenylthiourea

Cat. No.: B11490451
M. Wt: 292.5 g/mol
InChI Key: UVUCPCPTOJJVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decyl-3-phenylthiourea is a substituted thiourea derivative with the general structure R1NHC(S)NR2R3, where the decyl (C10H21) and phenyl (C6H5) groups are attached to the thiourea scaffold. Thioureas are widely studied for their diverse applications, including roles as chemical intermediates, biological agents, and materials in environmental science . Thioureas exhibit conformational flexibility, which is influenced by substituents, enabling tunability for specific applications .

Properties

Molecular Formula

C17H28N2S

Molecular Weight

292.5 g/mol

IUPAC Name

1-decyl-3-phenylthiourea

InChI

InChI=1S/C17H28N2S/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H2,18,19,20)

InChI Key

UVUCPCPTOJJVOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

1-Decyl-3-phenylthiourea can be synthesized through the reaction between n-dodecylamine and phenyl isothiocyanate. Here’s the synthetic route:

    Thiourea Synthesis:

Chemical Reactions Analysis

1-Decyl-3-phenylthiourea can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions are not explicitly documented, but further research could explore these aspects.

Scientific Research Applications

    Chemistry: It may serve as a building block for designing new compounds.

    Biology: Researchers might investigate its interactions with biological molecules.

    Medicine: Its pharmacological properties could be explored for potential therapeutic applications.

    Industry: It could find use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which 1-Decyl-3-phenylthiourea exerts its effects remains an area of study. Researchers would need to investigate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-Decyl-3-phenylthiourea and analogous thiourea derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (R1/R2/R3) Melting Point (°C) Key Properties/Applications References
This compound C17H28N2S 292.5 (calc.) Decyl (C10)/Phenyl Not reported Hypothesized high lipophilicity -
1-Heptyl-3-phenyl-2-thiourea C14H22N2S 250.4 Heptyl (C7)/Phenyl 71 Intermediate in organic synthesis
1-(2,4-Dimethylphenyl)-3-methylthiourea C10H14N2S 194.3 Methyl/2,4-Dimethylphenyl Not reported Potential agrochemical applications
1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea C14H9Cl3N2OS 375.7 3-Cl-Phenyl/2,6-Cl-Benzoyl Not reported Structural studies in crystallography
1-(b-Phenethyl)-3-phenyl-2-thiourea C15H16N2S 256.4 Phenethyl/Phenyl Not reported Biological activity studies

Key Observations:

  • Alkyl Chain Length: Longer alkyl chains (e.g., decyl vs.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., chlorine in ) may enhance hydrogen-bonding interactions, influencing crystallinity and stability. Methyl or dimethyl groups (e.g., ) could sterically hinder reactivity or alter solubility.
  • Conformational Flexibility : Thioureas with bulky substituents exhibit restricted rotation around the C–N bonds, affecting their molecular conformation and interaction with targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.